molecular formula C25H22N2O5 B4929939 methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate

methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate

Cat. No. B4929939
M. Wt: 430.5 g/mol
InChI Key: DRQBTLDIEZHXAZ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate, also known as MMB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has a molecular formula of C32H27N3O6.

Mechanism of Action

The mechanism of action of methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate involves the inhibition of tubulin polymerization, which is essential for cell division. methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate binds to the colchicine site of tubulin, preventing its polymerization and disrupting the formation of the mitotic spindle. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate in lab experiments is its potency. methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been found to be effective at low concentrations, making it a valuable tool for research. However, one limitation of using methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate is its solubility. methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate. One area of focus is the development of methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate analogs with improved solubility and potency. Another area of interest is the investigation of methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate's potential applications in the treatment of other diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate and its potential side effects.
Conclusion
In conclusion, methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has several biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has its advantages in lab experiments, its solubility can present a challenge. Future research will focus on the development of methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate analogs and the investigation of its potential applications in the treatment of other diseases.

Synthesis Methods

Methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then reacted with 2-aminobenzophenone and 3-phenylacrylic acid to yield methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate.

Scientific Research Applications

Methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

methyl 3-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-31-22-14-7-6-13-20(22)23(28)27-21(15-17-9-4-3-5-10-17)24(29)26-19-12-8-11-18(16-19)25(30)32-2/h3-16H,1-2H3,(H,26,29)(H,27,28)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQBTLDIEZHXAZ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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